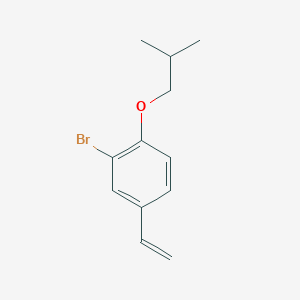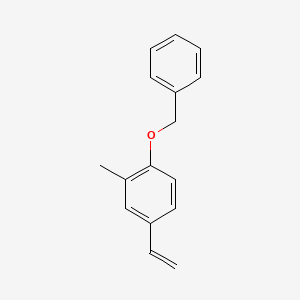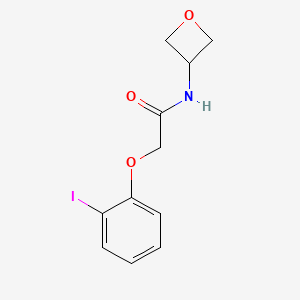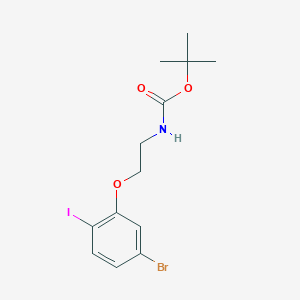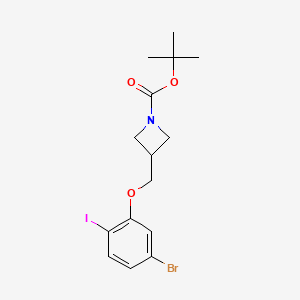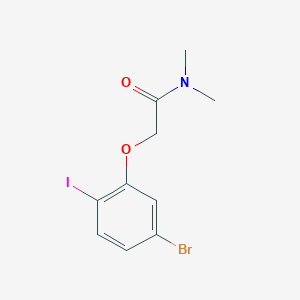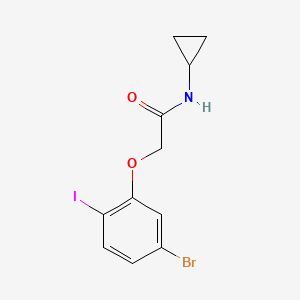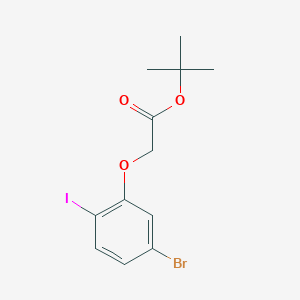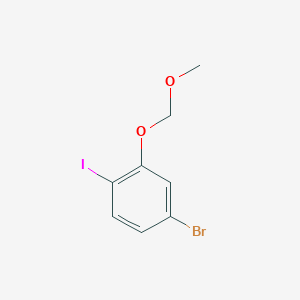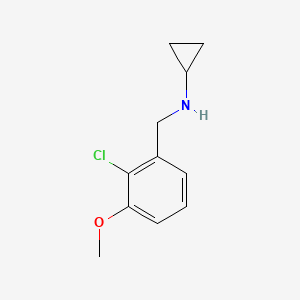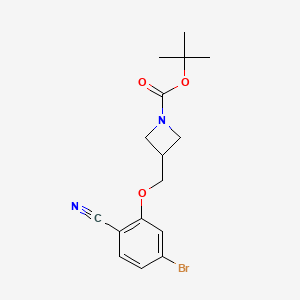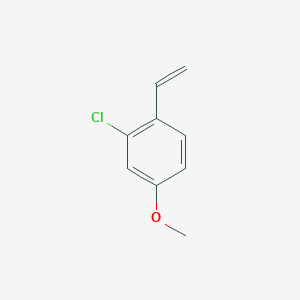
2-Chloro-4-methoxy-1-vinylbenzene
Overview
Description
2-Chloro-4-methoxy-1-vinylbenzene is an organic compound with the molecular formula C9H9ClO It is a derivative of benzene, characterized by the presence of a chlorine atom, a methoxy group, and a vinyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methoxy-1-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 4-methoxy-1-vinylbenzene, where chlorine is introduced to the benzene ring in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps to purify the final product, such as distillation or recrystallization, to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methoxy-1-vinylbenzene can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorine atom can be reduced to form 4-methoxy-1-vinylbenzene.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-chloro-4-methoxybenzaldehyde or 2-chloro-4-methoxybenzoic acid.
Reduction: Formation of 4-methoxy-1-vinylbenzene.
Substitution: Formation of 2-methoxy-4-methoxy-1-vinylbenzene or other substituted derivatives.
Scientific Research Applications
2-Chloro-4-methoxy-1-vinylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methoxy-1-vinylbenzene involves its interaction with specific molecular targets. The vinyl group can undergo polymerization reactions, forming polymers with unique properties. The chlorine and methoxy groups influence the compound’s reactivity and interactions with other molecules, potentially affecting biological pathways and chemical processes .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-methoxy-2-vinylbenzene: Similar structure but with different substitution patterns.
2-Chloro-4-methoxy-1-ethylbenzene: Similar functional groups but with an ethyl group instead of a vinyl group.
2-Chloro-4-methoxy-1-propylbenzene: Similar functional groups but with a propyl group instead of a vinyl group.
Uniqueness
2-Chloro-4-methoxy-1-vinylbenzene is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for polymerization. This makes it valuable in the synthesis of polymers and other complex organic molecules .
Properties
IUPAC Name |
2-chloro-1-ethenyl-4-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-3-7-4-5-8(11-2)6-9(7)10/h3-6H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKOVWBSZOPGHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

